molecular formula C18H15Cl2FO4 B7755483 2-(4-Fluorophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B7755483
M. Wt: 385.2 g/mol
InChI Key: QLAPHAIHUWLGII-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate is an organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2-(4-fluorophenyl)-2-oxoethanol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(2,4-dichlorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2FO4/c19-13-5-8-17(15(20)10-13)24-9-1-2-18(23)25-11-16(22)12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAPHAIHUWLGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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